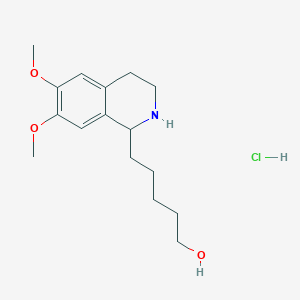

5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride

説明

5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Reduction: The reduction of the isoquinoline core to form the tetrahydroisoquinoline can be carried out using hydrogenation reactions with catalysts like palladium on carbon.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the isoquinoline core or other functional groups present in the molecule.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

科学的研究の応用

Neuropharmacology

The compound's structural similarity to known neurotransmitter modulators positions it as a candidate for research into treatments for neurological disorders. Studies have indicated that isoquinoline derivatives may exhibit neuroprotective effects and influence dopaminergic pathways, making this compound a subject of interest for conditions such as Parkinson's disease and schizophrenia.

Antidepressant Activity

Research has explored the antidepressant potential of tetrahydroisoquinoline derivatives. Preliminary studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, potentially leading to mood enhancement and anxiety reduction. This compound may be investigated for its efficacy in animal models of depression.

Analgesic Effects

The analgesic properties of isoquinoline compounds have been documented in various studies. The mechanism often involves interaction with opioid receptors or modulation of pain pathways. Future research could focus on the analgesic potential of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride through preclinical trials.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined various tetrahydroisoquinoline derivatives for their neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that certain derivatives could significantly reduce cell death and improve cell viability under stress conditions, suggesting a protective role for compounds like this compound .

Case Study 2: Antidepressant-like Behavior

In a behavioral study using rodent models, compounds structurally similar to this compound demonstrated significant reductions in despair-like behavior in forced swim tests. This suggests potential antidepressant-like effects which warrant further investigation into this specific compound's mechanism of action .

作用機序

The mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular replication.

類似化合物との比較

Similar Compounds

- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride

Uniqueness

5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride is unique due to its specific structure, which includes a pentan-1-ol side chain and methoxy groups at the 6 and 7 positions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride is a compound derived from the isoquinoline family. Isoquinolines are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing research findings and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 303.79 g/mol

- CAS Number: 30740-95-5

Neuroprotective Effects

Research indicates that compounds related to tetrahydroisoquinolines exhibit neuroprotective effects. For instance, studies have shown that derivatives of 6,7-dimethoxyisoquinoline can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function .

Anticancer Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives possess anticancer properties. For example, a study on the related compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed significant antiproliferative activity against colon cancer cells by blocking IL-6 mediated signaling pathways . This suggests that similar mechanisms may be present in this compound.

Anti-inflammatory Properties

The anti-inflammatory potential of isoquinoline derivatives has also been explored. The compound may exert its effects by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve:

- Inhibition of AChE : Enhancing acetylcholine levels in synaptic clefts.

- Modulation of inflammatory pathways : Reducing the expression of pro-inflammatory cytokines.

特性

IUPAC Name |

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2;/h10-11,14,17-18H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHDHZNHOREFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588765 | |

| Record name | 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148204-37-9 | |

| Record name | 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。